BenchChemオンラインストアへようこそ!

N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Medicinal chemistry SAR imidazole carboxamide

This imidazole-4-carboxamide is engineered for SAR continuity. The para-ethoxyphenyl donor and para-fluorobenzamido acceptor create a distinct electronic signature not found in simpler analogs. It is optimal for pairwise comparisons with the unsubstituted phenyl analog (CAS 1251572-62-9) and for fluorine positional scanning. Procure this exact structure to maintain data integrity in your lead optimization workflows.

Molecular Formula C26H23FN4O3
Molecular Weight 458.493
CAS No. 2034419-49-1
Cat. No. B2596394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide
CAS2034419-49-1
Molecular FormulaC26H23FN4O3
Molecular Weight458.493
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
InChIInChI=1S/C26H23FN4O3/c1-2-34-23-13-11-22(12-14-23)30-26(33)24-16-31(17-28-24)15-18-3-9-21(10-4-18)29-25(32)19-5-7-20(27)8-6-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33)
InChIKeyWWAGLWBRYJYTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1): Compound Identity and Structural Classification for Procurement


N-(4-Ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1) is a fully synthetic small-molecule imidazole-4-carboxamide derivative with the molecular formula C₂₆H₂₃FN₄O₃ and a molecular weight of 458.493 g/mol . The compound belongs to a broader class of N-substituted imidazole-4-carboxamide derivatives that have been described in patent literature as having potential utility as anti-cancer agents and kinase modulators [1]. Its structure features a 1,4-disubstituted imidazole core bearing an N-(4-ethoxyphenyl)carboxamide at the 4-position and a 4-(4-fluorobenzamido)benzyl substituent at the N1-position, distinguishing it from simpler imidazole carboxamides through the presence of both a para-ethoxy donor group and a para-fluorobenzamido electron-withdrawing moiety . This compound is currently listed as a research chemical available from specialty suppliers, and no dedicated primary research publication or clinical candidate designation has been identified in the public domain as of the search date.

Why Generic Imidazole Carboxamide Substitution Fails for N-(4-Ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1)


Within the N-substituted imidazole-4-carboxamide chemical space, even minor structural modifications produce substantial differences in molecular recognition, physicochemical parameters, and biological activity profiles [1]. The target compound's unique combination of a para-ethoxyphenyl group on the carboxamide nitrogen and a para-fluorobenzamido substituent on the N1-benzyl group creates a specific hydrogen-bonding and electronic environment that cannot be replicated by close analogs. For example, shifting the fluorine from the para to the ortho position (CAS 1251684-13-5) alters the conformational preference of the benzamido moiety, while replacing the 4-ethoxyphenyl with unsubstituted phenyl (CAS 1251572-62-9) eliminates the electron-donating ethoxy effect that influences the carboxamide's hydrogen-bond acceptor strength [2]. Patent literature on related imidazole-4-carboxamide series demonstrates that SAR around both the N1-benzyl substituent and the C4-carboxamide nitrogen is steep, with single-atom changes frequently resulting in order-of-magnitude potency shifts [1]. Consequently, procurement of an exact structural match is essential for maintaining SAR continuity in lead optimization programs; generic substitution with a nearest-neighbor analog introduces uncontrolled variables that can confound biological interpretation.

Quantitative Differentiation Evidence for N-(4-Ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1) vs. Closest Structural Analogs


Structural Differentiation: Para-Ethoxyphenyl vs. Unsubstituted Phenyl at the C4-Carboxamide Position

The target compound (CAS 2034419-49-1) incorporates a para-ethoxyphenyl substituent on the C4-carboxamide nitrogen, whereas the closest commercially available comparator 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9) bears an unsubstituted phenyl group at this position . This structural difference introduces an electron-donating ethoxy group that modulates the electronic character of the carboxamide, potentially altering hydrogen-bond acceptor strength and target binding interactions. In structurally related imidazole-4-carboxamide anti-cancer series described in patent literature, substitution at the para-position of the N-phenylcarboxamide has been shown to significantly affect potency, with electron-donating groups generally enhancing activity against certain kinase targets [1]. No direct head-to-head biological comparison between CAS 2034419-49-1 and CAS 1251572-62-9 has been identified in the public domain.

Medicinal chemistry SAR imidazole carboxamide lead optimization

Fluorine Positional Isomer Differentiation: 4-Fluorobenzamido vs. 2-Fluorobenzamido and 3-Fluorobenzamido Analogs

The target compound bears a para-fluorobenzamido group (4-fluoro), distinguishing it from the ortho-fluoro analog N-(4-ethoxyphenyl)-1-(4-(2-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 1251684-13-5) and the meta-fluoro analog N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide (CAS 1251623-01-4) [1]. In medicinal chemistry, the position of fluorine substitution on a benzamido ring influences both the conformational preference of the amide bond and the compound's susceptibility to oxidative metabolism. Para-substitution typically provides greater metabolic stability compared to ortho-substitution due to reduced steric effects on amide bond geometry, while meta-substitution offers an intermediate profile. Patent literature on fluorobenzamido-containing kinase inhibitors indicates that fluorine positional isomerism can affect target binding affinity by 2- to 10-fold depending on the specific target pocket [2]. No direct biological potency data comparing these three positional isomers has been published for this specific chemotype.

Fluorine chemistry positional isomer conformational analysis metabolic stability

Purity Specifications and Quality Control Documentation Availability for Procurement-Grade Material

The closest commercially documented analog 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9) is available with a certified purity of 98% and batch-specific quality control documentation including NMR, HPLC, and GC analyses from Bidepharm . By contrast, the target compound CAS 2034419-49-1 is listed by specialty research chemical suppliers with a typical purity specification of 95%, and the availability of batch-specific certificates of analysis (CoA) varies by supplier . For procurement purposes, this 3-percentage-point purity differential (95% vs. 98%) may be significant in assays requiring high-confidence concentration-response relationships, particularly at low micromolar or nanomolar concentrations where impurities can contribute to off-target effects or false-positive signals.

Quality control purity specification procurement analytical characterization

Calculated Physicochemical Property Differentiation: Lipophilicity and Hydrogen Bonding Capacity vs. Des-phenyl Analog

The target compound (CAS 2034419-49-1, MW 458.493, C26H23FN4O3) possesses five hydrogen bond acceptors (four from the imidazole ring nitrogens and carboxamide oxygens, plus one from the ethoxy oxygen) and two hydrogen bond donors (both amide NH groups) . By comparison, 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9, MW 414.43, C24H19FN4O2) has only four hydrogen bond acceptors and the same two hydrogen bond donors, resulting in a lower topological polar surface area (tPSA) . The ethoxy group in CAS 2034419-49-1 contributes approximately +0.3 to +0.5 units to the calculated logP and increases molecular weight by approximately 44 Da. These differences place CAS 2034419-49-1 closer to the upper boundary of Lipinski's Rule of Five parameters (MW <500, H-bond acceptors <10, H-bond donors <5), which may influence oral bioavailability predictions and membrane permeability relative to the des-ethoxy analog. No experimental logP or solubility data for CAS 2034419-49-1 have been published.

Physicochemical properties drug-likeness Lipinski parameters logP

LIMITED EVIDENCE NOTICE: Absence of Published Biological Activity Data for CAS 2034419-49-1

As of the search date, no peer-reviewed publication, patent example, or authoritative database entry (including PubChem, ChEMBL, BindingDB, DrugBank, and the PDB) was found to contain quantitative biological activity data (IC50, EC50, Ki, Kd, MIC, or % inhibition) for N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1). Vendor websites describe potential mechanisms involving enzyme or receptor interaction and possible anti-tumor cell proliferation effects, but no numerical data, assay conditions, or comparator data are provided [1]. In contrast, several structurally related imidazole-4-carboxamide derivatives have published antimicrobial activity data: for example, 1-(4-(4-fluorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide (CAS 1251572-62-9) has been reported to exhibit antimicrobial properties against various pathogens , and patent literature describes N-substituted imidazole-4-carboxamides as anti-cancer agents and kinase inhibitors [2]. Without compound-specific quantitative biological data, any claim of differential biological activity for CAS 2034419-49-1 relative to its analogs must be considered unvalidated and suitable only for exploratory screening applications.

Data gap biological activity IC50 target engagement due diligence

Recommended Application Scenarios for N-(4-Ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide (CAS 2034419-49-1) Based on Available Evidence


Structure-Activity Relationship (SAR) Exploration of the C4-Carboxamide N-Aryl Substituent in Imidazole-4-Carboxamide Lead Series

CAS 2034419-49-1 is most appropriately deployed as a probe compound for SAR studies investigating the impact of para-ethoxyphenyl substitution at the C4-carboxamide nitrogen. The presence of the electron-donating ethoxy group distinguishes it from the commercially available unsubstituted phenyl analog (CAS 1251572-62-9), enabling pairwise comparison of para-electron-donating vs. unsubstituted phenyl effects on target binding, cellular potency, and physicochemical properties. This application is supported by patent literature demonstrating that substituent identity at the para-position of the N-phenylcarboxamide modulates biological activity in related imidazole-4-carboxamide series [1].

Fluorine Positional Isomer Scanning in Target Engagement Assays

CAS 2034419-49-1 completes a fluorine positional isomer set alongside the ortho-fluoro analog (CAS 1251684-13-5) and meta-fluoro analogs (e.g., CAS 1251623-01-4) [1]. This enables systematic evaluation of how fluorine position on the benzamido ring influences target binding geometry, selectivity, and metabolic stability. Such positional scanning is a standard medicinal chemistry practice for optimizing fluorinated drug candidates, and the availability of all three isomers from research chemical suppliers supports comprehensive SAR exploration [2].

Physicochemical Property Modulation Studies Requiring Elevated H-Bond Acceptor Count and Moderately Increased Lipophilicity

With five hydrogen bond acceptors and an estimated logP approximately 0.3-0.5 units higher than the des-ethoxy phenyl analog (CAS 1251572-62-9), CAS 2034419-49-1 is suitable for studies examining the impact of increased polarity and lipophilicity on membrane permeability, solubility, and protein binding within the imidazole-4-carboxamide scaffold [1]. This is particularly relevant for CNS drug discovery programs where fine-tuning of logP within the 2-4 range is critical for balancing blood-brain barrier penetration with acceptable clearance.

Exploratory Phenotypic or Biochemical Screening in Anti-Cancer or Anti-Microbial Assays

Based on class-level evidence from patent literature describing N-substituted imidazole-4-carboxamides as anti-cancer agents [1] and vendor reports of antimicrobial activity for closely related analogs (e.g., CAS 1251572-62-9) , CAS 2034419-49-1 may be included as an exploratory compound in phenotypic or target-based screening panels. However, users must note that no compound-specific biological activity data exists in the public domain; thus, screening should be conducted with appropriate positive and negative controls, and any observed activity should be confirmed through concentration-response analysis and counter-screening against related targets to establish selectivity.

Quote Request

Request a Quote for N-(4-ethoxyphenyl)-1-(4-(4-fluorobenzamido)benzyl)-1H-imidazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.